molecular formula C12H11N3S B2356445 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 370077-70-6

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No. B2356445
CAS RN: 370077-70-6
M. Wt: 229.3
InChI Key: KSTRGJLEGWRZCU-UHFFFAOYSA-N
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Description

The compound “4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine” is a complex organic molecule that contains an indole and a thiazole ring. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and thiazole rings in separate steps, followed by their connection via an amine linkage. The indole ring could potentially be synthesized using Fischer indole synthesis or Madelung synthesis , while the thiazole ring could be synthesized using the Hantzsch thiazole synthesis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the amine group. The indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions . The thiazole ring, on the other hand, is more reactive towards nucleophilic attack due to the presence of the sulfur atom .

Scientific Research Applications

Oxidative Dearomative Cross-Dehydrogenative Coupling (CDC) Reactions

The oxidative, dearomative cross-dehydrogenative coupling of indoles with diverse C-H nucleophiles has been developed using this compound. This process allows for the construction of structurally diverse 2,2-disubstituted indolin-3-ones in high yields (up to 99%). These indolin-3-ones serve as core scaffolds for bioactive molecules and are valuable intermediates in natural product synthesis .

Mild Iron-Catalyzed Oxidative Cross-Coupling

Utilizing iron chloride as a Lewis acid catalyst, researchers have successfully achieved oxidative cross-coupling reactions between quinoxalinones and indoles. This method yields a series of versatile 3-(indol-3-yl)quinoxalin-2-one derivatives , which can find applications in drug discovery and materials science .

Friedel–Crafts Reaction of 5-Hydroxyindole Derivatives

Hydrogen bonds from the 5-hydroxyindole play a crucial role in controlling reaction selectivity between 1-silyl-bis(indolyl)methane derivatives and 1-hydroxy-bis(indolyl)methane derivatives . This reaction, conducted under mild conditions, provides access to diverse indole-based compounds .

Future Directions

The study and application of this compound could be a potential area of research in medicinal chemistry, given the biological activity associated with indole and thiazole-containing compounds .

properties

IUPAC Name

4-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTRGJLEGWRZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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